N-((1-ethylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine
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Overview
Description
N-((1-ethylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine is a compound that features a pyrrolidine ring, an ethyl group, and a trifluoromethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-ethylpyrrolidine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where 1-ethylpyrrolidine is reacted with a trifluoromethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-ethylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-((1-ethylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(1-ethylpyrrolidin-2-yl)methylamine: This compound has a similar pyrrolidine structure but lacks the trifluoromethyl group.
4-Amino-N-[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulphonyl)benzamide: This compound features a pyrrolidine ring and additional functional groups, making it structurally similar.
Uniqueness
N-((1-ethylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H15F3N2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C8H15F3N2/c1-2-13-5-3-4-7(13)6-12-8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
NBFBBJGECVALLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(F)(F)F |
Origin of Product |
United States |
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